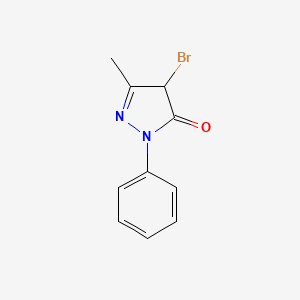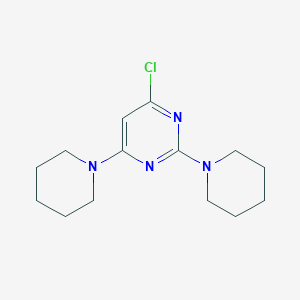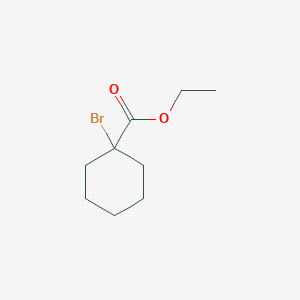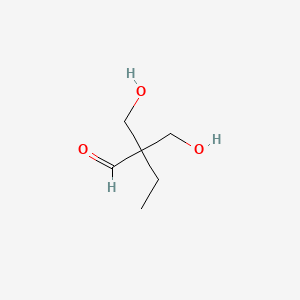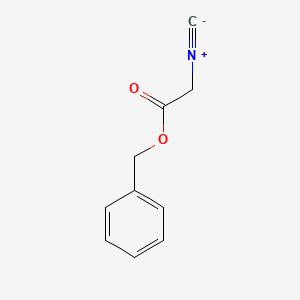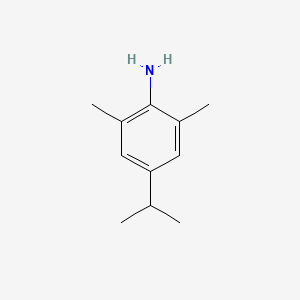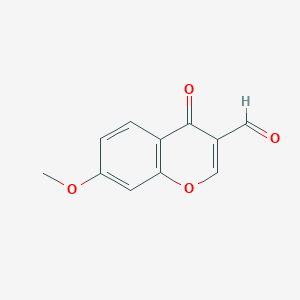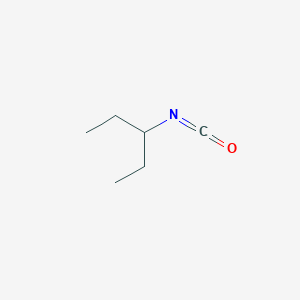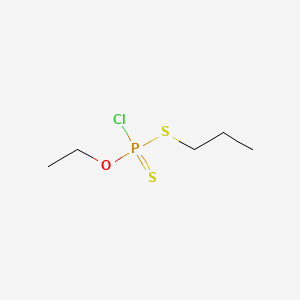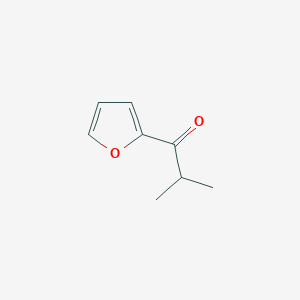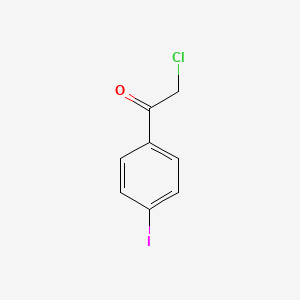
3-Aminoadamantan-1-ol hydrobromide
Übersicht
Beschreibung
3-Aminoadamantan-1-ol hydrobromide is a chemical compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Aminoadamantan-1-ol typically involves the nitration of adamantane followed by reduction and hydroxylation. One common method includes the following steps :
Nitration: Adamantane is treated with a mixture of sulfuric acid and nitric acid at a controlled temperature to introduce a nitro group, forming 3-nitroadamantane.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Hydroxylation: The resulting 3-aminoadamantane is then hydroxylated using an alkaline solution to yield 3-Aminoadamantan-1-ol.
Industrial Production Methods
For industrial production, the process is optimized for higher yields and cost-effectiveness. The nitration step is carefully controlled to minimize by-products, and the reduction and hydroxylation steps are scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminoadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Adamantanone.
Reduction: 3-Aminoadamantane.
Substitution: Various N-substituted adamantane derivatives
Wissenschaftliche Forschungsanwendungen
3-Aminoadamantan-1-ol hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and antidiabetic drugs, such as vildagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as high thermal stability and rigidity
Wirkmechanismus
The mechanism of action of 3-Aminoadamantan-1-ol hydrobromide in medicinal applications involves its interaction with specific molecular targets. For instance, in the case of vildagliptin synthesis, the compound acts as a precursor that undergoes further chemical modifications to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism. This inhibition helps in regulating blood sugar levels in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-3-hydroxyadamantane: Similar in structure but differs in the position of functional groups.
3-Hydroxyadamantane: Lacks the amino group, making it less versatile in certain reactions.
3-Nitroadamantane: Precursor in the synthesis of 3-Aminoadamantan-1-ol
Uniqueness
3-Aminoadamantan-1-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
3-aminoadamantan-1-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.BrH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFZESXCKLBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424949 | |
| Record name | 3-aminoadamantan-1-ol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42501-53-1 | |
| Record name | 3-aminoadamantan-1-ol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



